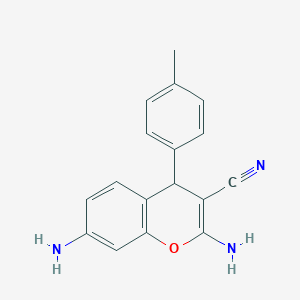
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. It belongs to the class of chromene derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of PI3K/Akt/mTOR and NF-κB pathways, which are known to play a crucial role in cancer progression and inflammation. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been reported to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of the hepatitis C virus. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the aggregation of amyloid-β peptide.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its low stability and sensitivity to light and heat can pose challenges for its storage and handling. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile also requires further optimization of its synthesis method to improve the yield and purity of the product.
Orientations Futures
For 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile research include investigating its potential use in combination therapy for cancer treatment, exploring its anti-inflammatory properties in animal models of inflammatory diseases, and developing novel derivatives of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile with improved potency and selectivity.
Méthodes De Synthèse
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile can be synthesized using a multi-step synthetic route that involves the reaction of 4-methylphenylacetic acid with malononitrile, followed by cyclization and condensation reactions. The final product is obtained after purification using column chromatography. The synthesis of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been reported to exhibit promising biological activities that make it a potential candidate for drug discovery. Several research studies have investigated its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
In addition to its anticancer activity, 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been reported to possess antiviral and anti-inflammatory properties. It has been shown to inhibit the replication of the hepatitis C virus and reduce the production of pro-inflammatory cytokines in vitro. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-β peptide.
Propriétés
Nom du produit |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O/c1-10-2-4-11(5-3-10)16-13-7-6-12(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
Clé InChI |
WCZDODNEUXVJGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Solubilité |
4.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
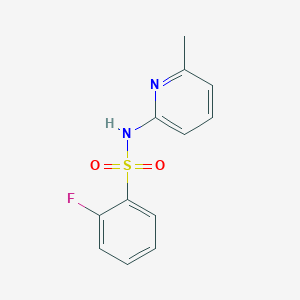
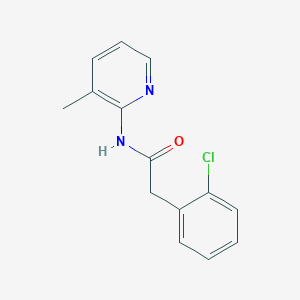
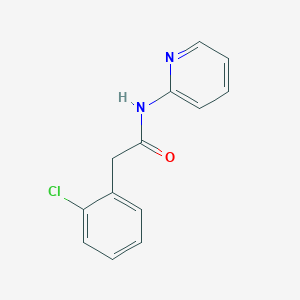
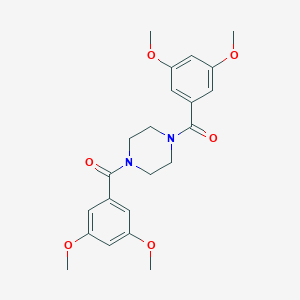
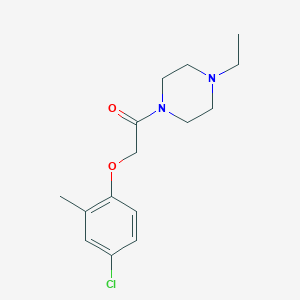
![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)
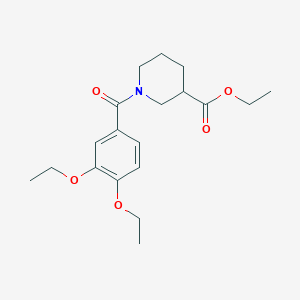
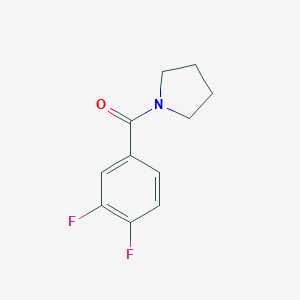
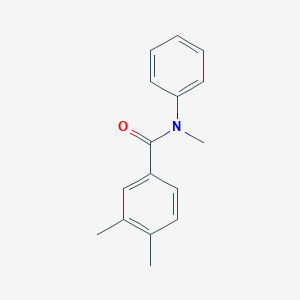
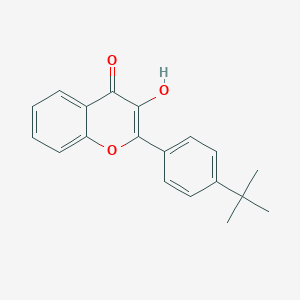
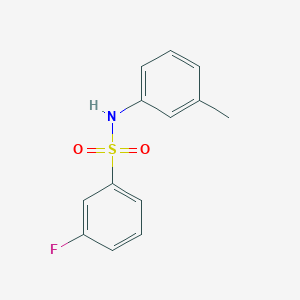
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B255655.png)
![N-benzyl-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B255656.png)